Fmoc-His(Trt)-OH
Overview
Description
Fmoc-His(Trt)-OH is a compound that has a trityl (Trt) group to protect the side-chain of His . It also has an Fmoc group to protect -αNH2 . This compound can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation . Its structure contains a unique imidazole unit .
Molecular Structure Analysis
Fmoc-His(Trt)-OH has a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions .
Chemical Reactions Analysis
Fmoc-His(Trt)-OH is used in solid-phase peptide synthesis (SPPS). In the case of Fmoc-His(Trt)-OH, the level of racemisation increased with the preactivation time from 1% without preactivation to 7.8% with 5 min of preactivation .
Physical And Chemical Properties Analysis
Fmoc-His(Trt)-OH is a white to off-white solid powder . It is soluble in water but poorly soluble in ethanol and insoluble in ether .
Scientific Research Applications
Peptide Synthesis Protection : Fmoc-His(Trt)-OH, in combination with other protecting groups, is ideal for the side-chain protection of histidine in peptide syntheses. Its stability and selective deprotection characteristics make it a valuable tool in this field (Sieber & Riniker, 1987).
Solid Phase Peptide Synthesis (SPPS) : This compound demonstrates excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis. Its efficiency in deprotection using trifluoroacetic acid (TFA) is particularly notable, making it a useful component in the synthesis of complex peptides (Mccurdy, 1989).
Protein Synthesis Applications : Fmoc-His(Trt)-OH is utilized in chemical protein synthesis, particularly in facilitating fully convergent and one-pot native chemical ligations. Its stability under harsh conditions and easy deprotection highlight its utility in this area (Kar et al., 2020).
Synthesis of Cyclic Peptides : This derivative is also applied in the synthesis of cyclic peptides, where its characteristics facilitate efficient synthesis and high cyclization efficiency, as well as in the creation of ligand-targeted fluorescent-labelled chelating peptide conjugates for cancer research (Fagúndez, Sellanes, & Serra, 2018); (Sengupta et al., 2018).
Alzheimer's Disease Research : In the context of Alzheimer's disease, Fmoc-His(Trt)-OH has been used in the synthesis of Aβi-42, a peptide associated with the disease. This highlights its role in the study of neurodegenerative disorders (Milton, Milton, Kates, & Glabe, 1997).
Antibacterial Composite Materials : It also finds application in the development of antibacterial materials. The nanoassemblies formed by derivatives like Fmoc-His(Trt)-OH demonstrate significant antibacterial capabilities, useful in biomedical materials development (Schnaider et al., 2019).
Safety And Hazards
Future Directions
Fmoc-His(Trt)-OH, as a building block in solid-phase peptide synthesis (SPPS), plays a crucial role in the production of therapeutic peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Therefore, the future of Fmoc-His(Trt)-OH is likely to be closely tied to the development and application of peptide-based drugs and biomaterials .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465310 | |
Record name | Fmoc-His(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Trt)-OH | |
CAS RN |
109425-51-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109425-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-His(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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